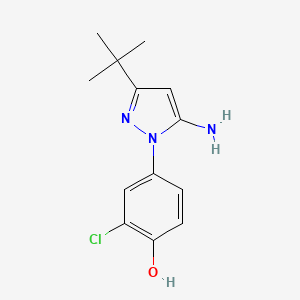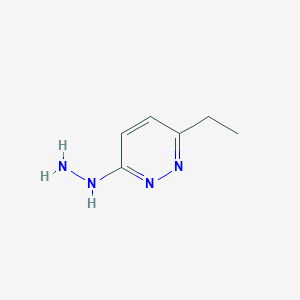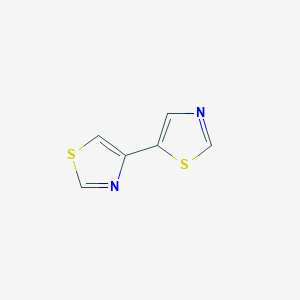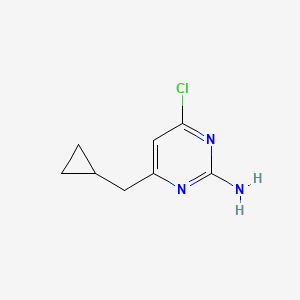![molecular formula C12H22O3S B13884812 Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
Spiro[5.5]undecan-3-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[5.5]undecan-3-yl methanesulfonate is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro center. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which offers a combination of flexibility and rigidity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecan-3-yl methanesulfonate typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, along with the introduction of various substituents at specific positions of the spiro ring. For instance, the starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, is obtained by alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide. The Prins reaction is then carried out with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to achieve efficient cyclization and sulfonation.
化学反応の分析
Types of Reactions
Spiro[5.5]undecan-3-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The spirocyclic structure can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic scaffold, potentially altering its biological activity.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like pyridinium dichromate or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield spiro[5.5]undecan-3-yl amine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
Spiro[5.5]undecan-3-yl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials with unique structural properties.
作用機序
The mechanism of action of spiro[5.5]undecan-3-yl methanesulfonate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the protein and disrupts its function, which is essential for the survival of Mycobacterium tuberculosis. This inhibition can lead to the death of the bacterial cells, making it a potential candidate for antituberculosis therapy .
類似化合物との比較
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic scaffold and have been studied for their biological activities.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds exhibit similar structural features and have been investigated for their stereochemistry and conformational properties.
Uniqueness
Spiro[5.5]undecan-3-yl methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its application in medicinal chemistry further highlight its uniqueness.
特性
分子式 |
C12H22O3S |
|---|---|
分子量 |
246.37 g/mol |
IUPAC名 |
spiro[5.5]undecan-3-yl methanesulfonate |
InChI |
InChI=1S/C12H22O3S/c1-16(13,14)15-11-5-9-12(10-6-11)7-3-2-4-8-12/h11H,2-10H2,1H3 |
InChIキー |
CXSUDFALAFPAAR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1CCC2(CCCCC2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)


![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)



![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)






